2-Bromo-6-iodobenzyl bromide
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Overview
Description
2-Bromo-6-iodobenzyl bromide, also known by its IUPAC name 1-bromo-2-(bromomethyl)-3-iodobenzene, is a halogenated organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzyl bromide typically involves the bromination and iodination of benzyl derivatives. One common method includes the bromination of 2-iodotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 2-bromo-6-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of 2-bromo-6-iodotoluene.
Scientific Research Applications
2-Bromo-6-iodobenzyl bromide is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzyl bromide primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 2-Bromo-6-chlorobenzyl bromide
- 2-Bromo-6-fluorobenzyl bromide
- 2-Bromo-6-methylbenzyl bromide
Comparison: 2-Bromo-6-iodobenzyl bromide is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzyl bromides. The iodine atom, being larger and more polarizable, offers different electronic and steric effects, making this compound particularly useful in selective organic transformations .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUACGYKFNXCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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